(4S)-4-(Fmoc-amino)-5-(4-nitroanilino)-5-oxopentanoic acid
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Overview
Description
Fmoc-L-Glu-pNA: is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with L-glutamic acid and p-nitroaniline. The Fmoc group is widely used in peptide synthesis as a protecting group for amines, while L-glutamic acid is a naturally occurring amino acid, and p-nitroaniline is an aromatic amine. This compound is primarily used in solid-phase peptide synthesis (SPPS) and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection of L-Glutamic Acid: The synthesis begins with the protection of the amino group of L-glutamic acid using the Fmoc group.
Coupling with p-Nitroaniline: The Fmoc-protected L-glutamic acid is then coupled with p-nitroaniline using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of Fmoc-L-Glu-pNA follows similar synthetic routes but is scaled up using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and alternative deprotection reagents like dipropylamine can enhance efficiency and reduce side reactions .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is removed by treatment with a base such as piperidine, leading to the formation of dibenzofulvene and the free amine.
Coupling Reactions: The free amine can undergo further coupling reactions with other amino acids or peptides using standard peptide coupling reagents like DIC and HOBt.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are standard reagents for peptide coupling.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Glu-pNA is used in SPPS for the synthesis of peptides and proteins.
Biology:
Enzyme Substrates: It serves as a substrate for studying enzyme kinetics and activity, particularly for proteases that cleave peptide bonds.
Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
Mechanism: The Fmoc group protects the amino group of L-glutamic acid during peptide synthesis. Upon deprotection, the free amine can participate in further coupling reactions to form peptides. The p-nitroaniline moiety can act as a chromophore, allowing for the detection and quantification of the compound in various assays .
**Molecular Targets and Path
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOZWSEAFFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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